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Compound of Interest

Compound Name: Timobesone

Cat. No.: B1663205 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Dasatinib (formerly BMS-354825) is a potent, orally available small molecule inhibitor of

multiple tyrosine kinases.[1][2][3] It is a second-generation tyrosine kinase inhibitor (TKI)

approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-

positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or

intolerance to imatinib.[4][5] Dasatinib's mechanism of action involves binding to the ATP-

binding site of kinases, thereby blocking the action of abnormal proteins that signal cancer cells

to multiply. Its polypharmacology, targeting a range of kinases, makes it a valuable tool for

research and a subject of interest in drug discovery for various other cancers.

The primary targets of Dasatinib include BCR-ABL, the SRC family of kinases (SRC, LCK,

YES, FYN), c-KIT, EPHA2, and PDGFRβ. A key feature of Dasatinib is its ability to bind to both

the active and inactive conformations of the ABL kinase domain, which contributes to its

increased potency and efficacy against imatinib-resistant mutations.

These application notes provide an overview of Dasatinib's binding profile and detailed

protocols for quantifying its interaction with target proteins using common biophysical assays.
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Property Value Reference

Molecular Formula C₂₂H₂₆ClN₇O₂S

Molecular Weight
488.01 g/mol (anhydrous free

base)

Class Kinase Inhibitor

Primary Targets
BCR-ABL, SRC family, c-KIT,

EPHA2, PDGFRβ

Solubility

Insoluble in water, slightly

soluble in ethanol and

methanol

BCS Class
Class II (Low Solubility, High

Permeability)

Mechanism of Action & Signaling Pathway
Dasatinib functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of

multiple kinases. Its primary therapeutic effect in CML and Ph+ ALL stems from the potent

inhibition of the BCR-ABL fusion protein. This aberrant protein exhibits constitutive kinase

activity, driving uncontrolled cell proliferation and survival through downstream signaling

pathways like RAS/MAPK, PI3K/AKT, and STAT5. By inhibiting BCR-ABL, Dasatinib blocks the

phosphorylation of its substrates, disrupting these oncogenic signals and leading to apoptosis

in malignant cells.

Unlike first-generation inhibitors like Imatinib, which primarily recognize the inactive

conformation of ABL kinase, Dasatinib can effectively bind to both active and inactive

conformations. This dual-binding capability allows it to overcome many imatinib-resistant

mutations that lock the kinase in an active state.

Below is a simplified representation of the BCR-ABL signaling pathway and the point of

inhibition by Dasatinib.
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Figure 1. Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Quantitative Binding Data Summary
Dasatinib has been characterized against a wide array of protein kinases. The following table

summarizes its binding affinity (IC₅₀ or Kᵢ) for some of its key targets.
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Target Kinase
Binding Affinity
(IC₅₀/Kᵢ)

Assay Type Reference

ABL <0.78 nM (IC₅₀) In vitro kinase assay

SRC <0.37 nM (IC₅₀) In vitro kinase assay

BCR-ABL 0.6 - 11 nM (IC₅₀) Cell-based assays

c-KIT ~10⁻⁹ M (IC₅₀) In vitro kinase assay

LCK 1.1 nM (IC₅₀) In vitro kinase assay

EPHA2 Nanomolar range Chemical proteomics

PDGFRβ Nanomolar range In vitro kinase assay

CSK 7 nM (IC₅₀) In vitro kinase assay

Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for
Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It is ideal for

determining the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation

constant (Kₑ).
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Figure 2. General workflow for a Surface Plasmon Resonance (SPR) experiment.
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Methodology:

Immobilization of Ligand (Target Kinase):

The target kinase (e.g., recombinant human ABL1) is immobilized onto a sensor chip (e.g.,

a CM5 chip via amine coupling or an NTA chip if His-tagged).

Activate the sensor surface with a 1:1 mixture of EDC/NHS.

Inject the kinase, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0),

over the activated surface until the desired immobilization level is reached.

Deactivate any remaining active esters with an injection of ethanolamine.

Analyte Interaction (Dasatinib):

Prepare a series of Dasatinib dilutions in running buffer (e.g., HBS-EP+ buffer: 10 mM

HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A typical

concentration range might be 0.1 nM to 100 nM.

Perform analysis cycles for each concentration. Each cycle consists of:

Baseline: A period of running buffer flow to establish a stable baseline.

Association: Injection of the Dasatinib solution for a defined period to monitor binding to

the immobilized kinase.

Dissociation: A period of running buffer flow to monitor the dissociation of the Dasatinib-

kinase complex.

Regeneration: A short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

to remove all bound analyte, preparing the surface for the next cycle.

Data Analysis:

The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to

a suitable kinetic model (e.g., 1:1 Langmuir binding model).
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This analysis yields the association rate (kₐ), dissociation rate (kₑ), and the equilibrium

dissociation constant (Kₑ = kₑ/kₐ).

Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction (Kₑ, ΔH, ΔS) in a single experiment.
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Figure 3. General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
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Methodology:

Sample Preparation:

The target kinase and Dasatinib must be in identical, degassed buffer (e.g., 50 mM Tris-

HCl pH 7.5, 150 mM NaCl, 5% DMSO). It is critical to match the buffer to avoid large heats

of dilution.

Load the kinase (e.g., 10-20 µM) into the ITC sample cell.

Load Dasatinib (e.g., 100-200 µM, approximately 10-fold higher than the protein) into the

injection syringe.

ITC Experiment:

Set the experimental temperature (e.g., 25°C).

Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a

series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the

signal to return to baseline.

The instrument measures the differential power required to keep the sample and reference

cells at the same temperature, which is proportional to the heat of reaction.

Data Analysis:

The raw data (power vs. time) is integrated to obtain the heat change (ΔH) for each

injection.

These values are plotted against the molar ratio of ligand to protein.

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding

model) to determine the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy of

binding (ΔH).

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the

equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
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Protocol 3: Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational speed

of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-

throughput screening of inhibitors in a competitive binding format.
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Figure 4. Workflow for a competitive Fluorescence Polarization (FP) assay.
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Methodology:

Assay Development:

A fluorescent tracer is required. This is typically a fluorescently labeled version of the

inhibitor or a known ligand for the target kinase.

Tracer Titration: Determine the optimal concentration of the tracer that gives a good signal-

to-noise ratio.

Kinase Titration: Titrate the target kinase against a fixed concentration of the tracer to

determine the Kₑ of the tracer and the kinase concentration that yields about 50-80% of

the maximum polarization signal. This concentration will be used in the competition assay.

Competitive Binding Assay:

In a microplate (e.g., a black 384-well plate), add the following to each well:

Fixed concentration of the target kinase (determined above).

Fixed concentration of the fluorescent tracer (determined above).

Serial dilutions of unlabeled Dasatinib (the competitor).

Include controls: wells with only the tracer (minimum polarization) and wells with tracer

and kinase but no competitor (maximum polarization).

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow

the binding reaction to reach equilibrium.

Measurement and Analysis:

Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate

reader.

Plot the mP values against the logarithm of the competitor (Dasatinib) concentration.
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Fit the resulting data to a sigmoidal dose-response curve to determine the IC₅₀ value,

which is the concentration of Dasatinib required to displace 50% of the bound fluorescent

tracer.

The IC₅₀ can be converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, if

the Kₑ of the tracer is known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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